{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
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Overview
Description
{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol: is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves the nucleophilic substitution of benzimidazole derivatives with 4-tert-butylbenzyl halides. The reaction is usually carried out in a basic medium, such as heated dimethyl sulfoxide (DMSO), to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring or the methanol group, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Biology: In biological research, benzimidazole derivatives are studied for their antimicrobial, antiviral, and anticancer properties. This compound, with its unique structure, may exhibit similar activities and is of interest for drug development .
Medicine: Potential medicinal applications include the development of new therapeutic agents targeting specific biological pathways. Benzimidazole derivatives are known for their ability to interact with various enzymes and receptors, making them valuable in medicinal chemistry .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of {1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic the structure of natural nucleotides, allowing it to bind to DNA and proteins. This binding can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
4-tert-Butylbenzyl alcohol: Shares the tert-butylbenzyl group but lacks the benzimidazole core.
Benzimidazole: The parent compound without the tert-butylbenzyl and methanol groups.
4-tert-Butylbenzaldehyde: Similar structure but with an aldehyde group instead of the methanol moiety.
Uniqueness: The uniqueness of {1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the tert-butylbenzyl group enhances its lipophilicity, while the benzimidazole core provides a versatile platform for interactions with biological targets.
Properties
IUPAC Name |
[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)15-10-8-14(9-11-15)12-21-17-7-5-4-6-16(17)20-18(21)13-22/h4-11,22H,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOCHUHUERGLRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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